molecular formula C19H22N2O2 B2679055 N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide CAS No. 2309572-28-7

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2679055
CAS No.: 2309572-28-7
M. Wt: 310.397
InChI Key: SZYGRRFNRIBRGU-UHFFFAOYSA-N
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Description

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide is a synthetic chemical hybrid designed for oncology and drug discovery research. Its structure incorporates two pharmacologically significant motifs: a 7-oxaspiro[3.5]nonane scaffold and a 4-(1H-pyrrol-1-yl)benzamide group. Spirocyclic scaffolds like the 7-oxaspiro[3.5]nonane unit are valued in medicinal chemistry for their three-dimensionality and ability to improve physicochemical properties, and similar spirocyclic structures have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy . The 4-(1H-pyrrol-1-yl)benzamide moiety is closely related to benzenesulfonamide derivatives that have demonstrated potent anticancer activity in assays against human tumor cell lines such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical cancer) . Research on similar compounds indicates potential mechanisms of action including induction of apoptosis (programmed cell death), promotion of cell cycle arrest in the G2/M phase, and activation of caspase enzymes . Furthermore, related benzamide compounds have been reported to modulate autophagy, a critical cellular process in cancer cell survival, by interfering with mTORC1 signaling and disrupting autophagic flux . This unique combination of structural features makes this compound a promising candidate for investigating novel anticancer pathways and conducting structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(20-17-7-8-19(17)9-13-23-14-10-19)15-3-5-16(6-4-15)21-11-1-2-12-21/h1-6,11-12,17H,7-10,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYGRRFNRIBRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC=C(C=C3)N4C=CC=C4)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the pyrrole and benzamide moieties. Common reagents used in these reactions include spirocyclic precursors, pyrrole derivatives, and benzoyl chloride. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyrrole rings are replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide is being explored for its potential as a pharmaceutical agent due to its structural diversity, which may lead to various biological activities. Preliminary studies indicate that it could exhibit antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further investigation in drug development.

Anticancer Activity

Research has shown that compounds similar to this compound can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. For instance, studies have indicated that the compound may inhibit the NF-kB signaling pathway, which is crucial in various cancers.

Neuropharmacology

Given the presence of the pyrrole moiety, this compound may also be investigated for neuropharmacological applications. Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially leading to treatments for neurological disorders.

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro tests have shown that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Mechanism of Action

The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Benzamide Derivatives

The benzamide scaffold is widely explored in medicinal chemistry. Key comparisons include:

Compound Name Substituents (Amide Nitrogen) Aryl Substituents Key Properties/Activities Reference
N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide 7-oxaspiro[3.5]nonan-1-yl 4-(1H-pyrrol-1-yl) Hypothesized rigidity, improved bioavailability (inferred)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 2-(3,4-Dimethoxyphenyl)ethyl Benzoyl Cytotoxic activity (reported)
N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide (3f) Phenyl 4-(1H-Pyrrol-1-yl) Synthesized via Ni-catalyzed methods (42% yield)
N-(4-oxo-2-substitutedthiazolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamides Thiazolidin-3-yl 4-(1H-pyrrol-1-yl) Antimicrobial/cytotoxic activity

Key Observations :

  • Spirocyclic vs. Linear Substituents : The 7-oxaspiro group in the target compound likely enhances metabolic stability compared to linear analogs like Rip-B, which lack conformational constraints .
Physicochemical Properties
  • Hydrogen Bonding : The 7-oxaspiro ether may introduce additional hydrogen-bond acceptors, improving solubility relative to purely hydrophobic analogs like Rip-B .

Biological Activity

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic nonane ring, a pyrrole moiety, and an amide functional group, contributing to its diverse biological properties. The molecular formula is C16H19N3O2C_{16}H_{19}N_{3}O_{2} with a molecular weight of approximately 283.34 g/mol.

PropertyValue
Molecular FormulaC16H19N3O2
Molecular Weight283.34 g/mol
CAS Number2320178-18-3
SolubilityNot available
LogP2.7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Nonane Ring : This can be achieved through cyclization reactions involving suitable precursors such as diols or diketones under acidic or basic conditions.
  • Introduction of the Pyrrole Moiety : The pyrrole ring can be introduced via condensation reactions between an amine and a diketone or through cyclization reactions involving appropriate precursors.
  • Amidation : The final step usually involves the formation of the amide bond through reaction with an appropriate acid chloride or anhydride.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

1. Antitumor Activity :
Research has shown that compounds with similar structural features can inhibit specific oncogenic pathways, particularly those involving KRAS mutations, which are prevalent in various cancers . For example, derivatives have demonstrated dose-dependent antitumor effects in xenograft models.

2. Enzyme Inhibition :
The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways related to cancer proliferation .

3. Receptor Modulation :
It could modulate receptor activity by altering signaling pathways, which is crucial for developing therapeutic agents targeting various diseases .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Binding to enzymes and inhibiting their activity.
  • Receptor Interaction : Modulating receptor function and downstream signaling cascades.
  • DNA Interaction : Potentially intercalating with DNA or binding to specific sequences, thereby influencing gene expression .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antitumor Efficacy in Xenograft Models :
    • A study identified a derivative that showed potent antitumor activity against KRAS G12C mutations in mouse models, highlighting the potential for targeted cancer therapies .
  • Inhibition of Enzymatic Activity :
    • Research indicated that similar compounds could inhibit lipoxygenase, reducing pro-inflammatory mediator production, suggesting potential applications in inflammatory diseases .
  • Screening Assays for Biological Activity :
    • Various screening assays have been developed to evaluate the inhibitory effects of this class of compounds on different biological targets, providing insights into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis involving spirocyclic intermediate formation (e.g., 7-oxaspiro[3.5]nonane derivatives) followed by benzamide coupling via amidation. Key steps include:

  • Ring-closing metathesis or acid-catalyzed cyclization to construct the spiro-oxa core .
  • Buchwald-Hartwig coupling or Ullmann-type reactions for introducing the pyrrole moiety at the 4-position of benzamide .
  • Purification : Use of high-resolution reverse-phase HPLC (e.g., Chromolith or Purospher® STAR columns) to isolate intermediates and final product .
    • Critical Parameters : Temperature control during cyclization (≤80°C to avoid ring-opening) and inert atmosphere for metal-catalyzed steps. Yields typically range from 40–60% after optimization .

Q. Which analytical techniques are most effective for characterizing the spirocyclic and benzamide moieties in this compound?

  • Structural Confirmation :

  • X-ray crystallography for unambiguous spirocyclic geometry determination (e.g., bond angles and torsion angles in 7-oxaspiro[3.5]nonane) .
  • 2D NMR (HSQC, HMBC) to resolve overlapping signals in the spiro-oxa and pyrrole regions .
    • Purity Assessment :
  • HPLC-UV/Vis with λmax ~255 nm (based on benzamide/pyrrole chromophores) .
  • Mass spectrometry (HRMS) for molecular ion validation (expected m/z ± 0.001 Da) .

Advanced Research Questions

Q. How does the spirocyclic oxygen atom in 7-oxaspiro[3.5]nonane influence the compound’s bioactivity and target binding?

  • Mechanistic Insight : The oxygen atom in the spiro ring enhances hydrogen-bonding interactions with target proteins (e.g., observed in PROTACs with similar spiro scaffolds) . Computational studies (MD simulations, docking) suggest the oxygen stabilizes binding pockets via water-mediated networks.
  • Experimental Validation : Compare activity of the oxygen-containing spiro analog vs. non-oxygenated spiro derivatives in enzyme inhibition assays (e.g., AR degradation in PROTAC models) .

Q. What strategies mitigate poor aqueous solubility of this compound in preclinical formulations?

  • Approaches :

  • Salt formation : Hydrochloride or acetate salts improve solubility (pH-dependent dissolution; validated via pH-solubility profiles using ammonium acetate buffers) .
  • Nanoformulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances bioavailability (particle size <200 nm confirmed via DLS) .
    • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) using LC-MS to identify hydrolytic or oxidative byproducts .

Q. How can researchers resolve contradictory data regarding the compound’s metabolic stability across in vitro and in vivo models?

  • Root Cause Analysis :

  • Species-specific metabolism : Test cytochrome P450 (CYP) isoforms (e.g., CYP3A4 vs. CYP2D6) using liver microsomes from human, rat, and mouse .
  • Tissue distribution studies : Radiolabeled compound tracking (e.g., ³H or ¹⁴C) to assess accumulation in metabolically active organs .
    • Mitigation : Introduce deuterium at metabolically labile sites (e.g., benzamide methyl groups) to slow oxidation .

Q. What are the structure-activity relationship (SAR) trends for modifying the pyrrole substituent in this benzamide scaffold?

  • Key Findings :

  • Electron-withdrawing groups (e.g., nitro, CF₃) at the pyrrole 3-position enhance target affinity (e.g., kinase inhibition) but reduce solubility .
  • Bulkier substituents (e.g., 4-chlorophenyl) improve metabolic stability but may sterically hinder binding .
    • SAR Validation : Parallel synthesis of 10–15 analogs with systematic substituent variations, followed by SPR (surface plasmon resonance) for binding kinetics .

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